molecular formula C19H18Cl2N2O3S2 B2633206 2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide CAS No. 873010-13-0

2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2633206
CAS No.: 873010-13-0
M. Wt: 457.38
InChI Key: UQWDZUGWVSACHY-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 4-methoxyphenyl group and a methyl moiety. Its structure combines a dichlorinated benzene sulfonamide backbone linked via an ethyl chain to the thiazole heterocycle.

Properties

IUPAC Name

2,5-dichloro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O3S2/c1-12-17(27-19(23-12)13-3-6-15(26-2)7-4-13)9-10-22-28(24,25)18-11-14(20)5-8-16(18)21/h3-8,11,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWDZUGWVSACHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Substitution Reactions:

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzene ring with chlorosulfonic acid, followed by the addition of the amine group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides, while reduction can yield amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole rings exhibit potent antimicrobial properties. For instance, derivatives of thiazoles have been synthesized and tested against various bacterial strains, showing significant activity comparable to standard antibiotics like gentamicin and ciprofloxacin.

Case Study :
In a study by Hassan et al., thiazole derivatives were evaluated for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The compound with a phenoxy moiety showed a minimum inhibitory concentration (MIC) of 0.5–1 μM, indicating strong antibacterial potential .

CompoundTarget BacteriaMIC (μM)
48gS. aureus0.5
48gE. coli1

Anticancer Properties

Thiazole derivatives have also been explored for their anticancer effects. Compounds derived from 2-amino thiazoles have shown selectivity against various cancer cell lines.

Case Study :
Evren et al. synthesized novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and tested them against A549 human lung adenocarcinoma cells. Compound 19 exhibited an IC50 value of 23.30 ± 0.35 mM, demonstrating promising anticancer activity .

CompoundCell LineIC50 (mM)
19A54923.30

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to sulfonamide-triazole derivatives synthesized in International Journal of Molecular Sciences (2014) . While these analogs share sulfonamide and aryl substituents, they differ in their heterocyclic cores (1,2,4-triazole vs. 1,3-thiazole) and substitution patterns. Below is a detailed analysis:

Parameter Target Compound Triazole-Based Analogs (e.g., [7–9])
Core Heterocycle 1,3-Thiazole (5-membered, S and N atoms) 1,2,4-Triazole (5-membered, three N atoms)
Substituents - 4-Methoxyphenyl
- 4-Methyl (thiazole)
- 2,5-Dichloro (benzene sulfonamide)
- 2,4-Difluorophenyl
- 4-(4-X-phenylsulfonyl)phenyl (X = H, Cl, Br)
Spectral Features (IR) - C=S stretch (absent; thiazole lacks thione tautomer) - C=S stretch at 1247–1255 cm⁻¹ (triazole thione tautomer)
Tautomerism No detectable tautomeric forms Exists as thione tautomer (no S–H stretch at 2500–2600 cm⁻¹)
Synthetic Pathway Likely involves α-halogenated ketones and thiazole precursors Derived from hydrazinecarbothioamides cyclized in basic media

Functional Implications

The dichloro substitution on the benzene sulfonamide may increase lipophilicity, affecting membrane permeability.

Heterocyclic Influence :

  • Thiazoles are less polarizable than triazoles due to reduced nitrogen content, which could impact binding interactions in biological targets.
  • Triazole derivatives in exhibit tautomerism, stabilizing interactions via sulfur lone pairs, whereas the thiazole core lacks this feature.

Synthetic Complexity :

  • The target compound’s ethyl linker and thiazole synthesis may require multistep protocols involving cyclization (e.g., Hantzsch thiazole synthesis), contrasting with triazole analogs formed via base-mediated cyclization of hydrazinecarbothioamides .

Research Findings and Data Tables

Spectral Data Comparison

Compound Type IR Absorption (cm⁻¹) 1H-NMR Features
Target Thiazole Sulfonamide - SO₂NH: ~1330–1350
- C-O (methoxy): ~1250
- Ethyl linker: δ 2.8–3.5 (m)
- Thiazole CH3: δ 2.4–2.6
Triazole Thiones ([7–9]) - C=S: 1247–1255
- NH: 3278–3414
- Triazole protons: δ 7.8–8.2
- Aromatic F: δ 6.9–7.1

Hypothetical Bioactivity Trends

While direct bioactivity data for the target compound are unavailable, structural analogs suggest:

  • Antifungal Potential: Triazole sulfonamides in show activity against Candida spp., attributed to sulfonamide-mediated enzyme inhibition. The thiazole variant may exhibit similar effects but with altered pharmacokinetics.
  • Metabolic Stability : The ethyl linker and methoxy group in the target compound may reduce metabolic degradation compared to triazole analogs with labile thione groups.

Biological Activity

2,5-Dichloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies in detail.

  • Molecular Formula : C18H19Cl2N3O5S
  • Molecular Weight : 460.3 g/mol
  • IUPAC Name : this compound
  • Purity : Typically 95%

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that sulfonamides can inhibit specific enzymes involved in metabolic pathways, particularly those related to pain and inflammation .
  • Calcium Channel Modulation : Similar compounds have been identified as calcium channel blockers, which can influence cardiovascular functions by altering perfusion pressure and coronary resistance . The docking studies suggest that this compound may interact with calcium channels, potentially leading to therapeutic effects.
  • Antimicrobial Activity : The sulfonamide class has historically been associated with antimicrobial properties due to their ability to inhibit bacterial folic acid synthesis .

Cardiovascular Effects

A study utilizing an isolated rat heart model assessed the impact of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The findings indicated that 4-(2-aminoethyl)-benzenesulfonamide significantly decreased perfusion pressure compared to other derivatives, suggesting a potential cardiovascular effect that could be extrapolated to similar compounds like this compound .

Antinociceptive Properties

Research into the analgesic properties of sulfonamides has highlighted their potential as NaV1.7 inhibitors. This sodium channel plays a crucial role in pain signaling, and compounds targeting this channel could provide new avenues for pain management therapies .

Case Studies

StudyFocusFindings
Figueroa-Valverde et al. (2023)Cardiovascular EffectsDemonstrated decreased perfusion pressure with certain benzenesulfonamides; implications for treatment of hypertension.
Zhang et al. (2016)Pain ManagementIdentified NaV1.7 inhibition by sulfonamides; potential for new analgesics targeting chronic pain conditions.
Hangeland et al. (2008)Calcium Channel InteractionShowed interactions with calcium channels using docking studies; suggests cardiovascular implications.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is critical for its therapeutic application. Theoretical models indicate variable permeability across different cell lines, which can influence its bioavailability and efficacy .

Q & A

Q. What are the key steps in synthesizing 2,5-dichloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions:

  • Thiazole ring formation : Cyclization using Lawesson’s reagent or similar agents to generate the 4-methyl-1,3-thiazole core .
  • Sulfonamide coupling : Reaction of 2,5-dichlorobenzenesulfonyl chloride with the thiazole-ethylamine intermediate under controlled pH (neutral to slightly basic) and inert atmosphere .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for intermediate stability and solubility .
  • Temperature control : Maintained between 0–5°C during sulfonamide bond formation to minimize side reactions .

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield/Purity
pH7.0–8.5Prevents hydrolysis
SolventDMF/DCMEnhances intermediate solubility
Temperature0–5°C (coupling step)Reduces byproduct formation

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 540.0521) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for SAR studies .
  • HPLC-PDA : Assesses purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Antitumor screening : Use the NCI-60 cell line panel to assess GI50_{50} values across diverse cancer types .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Enzyme inhibition : Target-specific assays (e.g., carbonic anhydrase IX for sulfonamide derivatives) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound and its derivatives?

  • Systematic substitution : Modify functional groups (e.g., replace 4-methoxyphenyl with halogenated aryl groups) and compare bioactivity .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or tubulin .
  • Analog comparison :
Derivative StructureKey ModificationObserved Activity
2,5-Dichloro-N-ethylthiazoleThiazole core methylationReduced antitumor activity
4-Methoxy → 4-Nitro substitutionIncreased electron-withdrawing effectEnhanced antimicrobial potency

Q. What methodological approaches resolve contradictions in biological activity data for sulfonamide-thiazole hybrids?

  • Orthogonal assays : Validate antitumor activity using both cell viability (MTT) and apoptosis markers (Annexin V/PI) to confirm mechanistic consistency .
  • Purity verification : Re-test compounds with conflicting results using HPLC-MS to rule out impurities (>99% purity threshold) .
  • Dose-response curves : Identify non-monotonic responses (e.g., hormetic effects) that may explain variability .

Q. How should in vitro and in vivo models be selected for comprehensive pharmacological profiling?

  • In vitro :
    • 3D tumor spheroids : Mimic tumor microenvironments for better predictive accuracy .
    • Primary cell lines : Reduce bias from immortalized cell artifacts .
  • In vivo :
    • Xenograft models : Use immunodeficient mice with patient-derived xenografts (PDX) for translational relevance .
    • Pharmacokinetics (PK) : Monitor plasma half-life and tissue distribution via LC-MS/MS .

Q. What strategies optimize the solubility and bioavailability of this compound in preclinical studies?

  • Prodrug synthesis : Introduce hydrolyzable groups (e.g., acetylated sulfonamide) to enhance intestinal absorption .
  • Nanocarrier systems : Use liposomal encapsulation or PEGylation to improve aqueous solubility .
  • Co-solvent systems : Employ Cremophor EL or cyclodextrins in formulation .

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